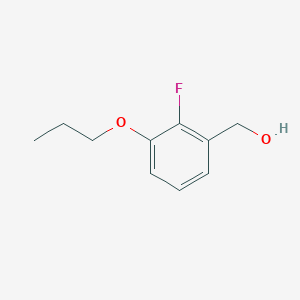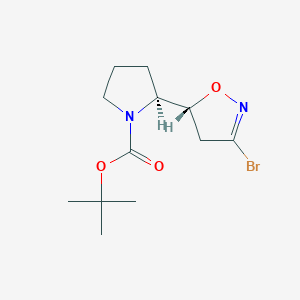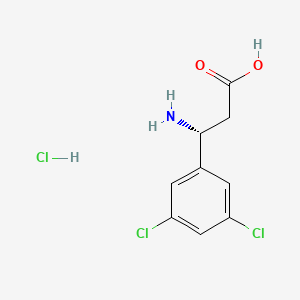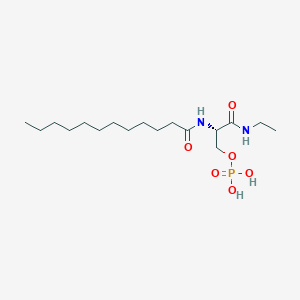
3,7-Dichloro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dichloro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of 3,7-Dichloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Analyse Des Réactions Chimiques
3,7-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogenating agents for halogenation are commonly used. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
3,7-Dichloro-1H-indole-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,7-Dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
3,7-Dichloro-1H-indole-2-carboxylic acid can be compared with other similar compounds such as:
Indole-2-carboxylic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
3,5-Dichloro-1H-indole-2-carboxylic acid: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Indole-3-acetic acid: A plant hormone with different biological activities and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5Cl2NO2 |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
3,7-dichloro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-3-1-2-4-6(11)8(9(13)14)12-7(4)5/h1-3,12H,(H,13,14) |
Clé InChI |
PRLHYKZTOMMCKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC(=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)

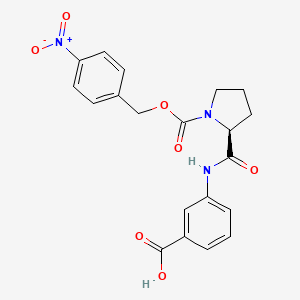
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
